molecular formula C15H14ClNOS B2692626 N-[2-(4-chlorophenyl)sulfanylethyl]benzamide CAS No. 104864-19-9

N-[2-(4-chlorophenyl)sulfanylethyl]benzamide

Cat. No. B2692626
CAS RN: 104864-19-9
M. Wt: 291.79
InChI Key: JCAYJVXHGOUUII-UHFFFAOYSA-N
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Description

“N-[2-(4-chlorophenyl)sulfanylethyl]benzamide” is a chemical compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of benzamide derivatives, which “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide” is a part of, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives, including “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide”, involve the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Reactivity and Synthesis : Research has explored the synthesis of novel sulfonamide derivatives, including the chemical reactivity of certain sulfonamide derivatives towards various nucleophiles, leading to the creation of compounds with potential antitumor activity against specific cell lines. The studies delve into the synthesis routes and the characterization of these novel compounds, showcasing their chemical diversity and potential for further pharmaceutical exploration (Fahim & Shalaby, 2019).

  • Crystal Structure and Thermal Properties : The synthesis and characterization of N-substituted sulfanilamide derivatives have been detailed, including their crystal structures and thermal properties. These studies provide insights into the molecular conformation, hydrogen bonding, and thermal decomposition of the compounds, essential for understanding their stability and reactivity (Lahtinen et al., 2014).

Biological Evaluation

  • Antimicrobial Activities : Sulfanilamide derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains. This research underscores the potential of sulfonamide-based compounds in developing new antimicrobial agents, although the effectiveness varies with structural modifications (Limban, Marutescu, & Chifiriuc, 2011).

  • Anticonvulsant Screening : The anticonvulsant activities of certain benzamide derivatives have been explored, highlighting their potential application in addressing epilepsy and seizures. This underscores the broader applicability of benzamide derivatives in neurological research and drug development (Afolabi, Barau, & Agbede, 2012).

Future Directions

Benzamide derivatives, including “N-[2-(4-chlorophenyl)sulfanylethyl]benzamide”, have potential applications in various fields such as pharmaceuticals, paper, and plastic industries . They are also used as intermediate products in the synthesis of therapeutic agents . Therefore, the future directions for this compound could involve further studies to explore its potential applications and improve its synthesis methods .

Mechanism of Action

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAYJVXHGOUUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)sulfanylethyl]benzamide

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